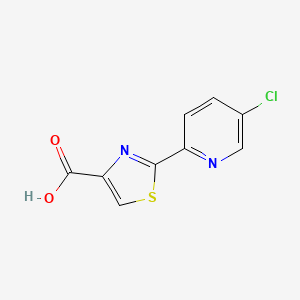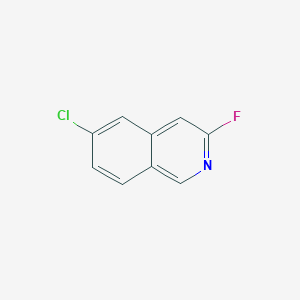![molecular formula C19H13BrN2 B13663962 2-([1,1'-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B13663962.png)
2-([1,1'-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([1,1’-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a bromine atom at the 3-position and a biphenyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable biphenyl ketone, followed by bromination. The reaction conditions often include the use of a condensation catalyst and an organic solvent. For example, the condensation reaction can be carried out by heating 2-aminopyridine with a biphenyl ketone in the presence of a condensation catalyst to form an imine intermediate. This intermediate is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 2-([1,1’-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: The biphenyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce various substituents.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like potassium carbonate (K2CO3), are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., cesium carbonate, Cs2CO3) are used in cross-coupling reactions.
Major Products:
Substitution Products: Derivatives with various functional groups replacing the bromine atom.
Oxidation Products: N-oxides of the imidazo[1,2-a]pyridine ring.
Coupling Products: Biphenyl derivatives with additional substituents.
科学研究应用
2-([1,1’-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:
相似化合物的比较
2-Phenylimidazo[1,2-a]pyridine: Lacks the biphenyl group and bromine atom, resulting in different chemical properties and reactivity.
3-Bromoimidazo[1,2-a]pyridine: Similar structure but without the biphenyl group, affecting its biological activity and applications.
2-(4-Biphenyl)-3-bromoimidazo[1,2-a]pyridine: Similar but with variations in the position of the biphenyl group, leading to different steric and electronic effects.
Uniqueness: 2-([1,1’-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine is unique due to the presence of both the biphenyl group and the bromine atom, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C19H13BrN2 |
|---|---|
分子量 |
349.2 g/mol |
IUPAC 名称 |
3-bromo-2-(3-phenylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C19H13BrN2/c20-19-18(21-17-11-4-5-12-22(17)19)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H |
InChI 键 |
OVHWVZRVSAFGBW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C(N4C=CC=CC4=N3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Chloro-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B13663918.png)



![1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone](/img/structure/B13663946.png)






